molecular formula C10H12N2O2S B1342234 2-Thiomorpholinoisonicotinic acid CAS No. 884507-29-3

2-Thiomorpholinoisonicotinic acid

Cat. No. B1342234
CAS RN: 884507-29-3
M. Wt: 224.28 g/mol
InChI Key: DDAWRDLRTZFVHD-UHFFFAOYSA-N
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Description

2-Thiomorpholinoisonicotinic acid is a compound that can be inferred to be related to the chemical family of thiomorpholin-3-ones and nicotinic acid derivatives. While the specific compound is not directly mentioned in the provided papers, it is likely to share characteristics with the compounds discussed. For instance, 2-chloronicotinic acid derivatives are known to be important intermediates in the synthesis of various pharmaceuticals and agrochemicals . Similarly, thiomorpholin-3-ones have been synthesized and studied for their potential applications .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include esterification, nucleophilic substitution, and hydrolysis . For example, the synthesis of 2-morpholinonicotinic acid, which shares a similar structure to 2-thiomorpholinoisonicotinic acid, was achieved with a high total yield of 93% . Additionally, solid-phase synthesis techniques have been employed to create thiomorpholin-3-one derivatives, starting from resin-bound protected cysteine . Enantioselective synthesis methods have also been developed to produce 2-substituted thiomorpholin-3-ones with high purity and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of 2-thiomorpholinoisonicotinic acid is not directly described in the papers, but it can be assumed to contain a thiomorpholine ring and a nicotinic acid moiety. The structure of thiomorpholin-3-ones typically involves a thiomorpholine ring, which can be substituted at various positions to create different derivatives . The presence of the isonicotinic acid group would suggest an aromatic ring with a carboxylic acid functionality, which is a common feature in nicotinic acid derivatives .

Chemical Reactions Analysis

The chemical reactions involving thiomorpholin-3-ones and nicotinic acid derivatives are diverse. The synthesis of these compounds can involve intramolecular thioether formation , as well as stereoselective alkylation reactions . These reactions are crucial for introducing various substituents and achieving the desired stereochemistry in the final product. The reactivity of the thiomorpholine ring and the isonicotinic acid group in 2-thiomorpholinoisonicotinic acid would likely be influenced by these functional groups and their positions on the ring.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-thiomorpholinoisonicotinic acid are not explicitly detailed in the provided papers, we can infer that the properties would be influenced by the thiomorpholine and isonicotinic acid components. Thiomorpholin-3-ones are known to have good yields and high purity when synthesized under controlled conditions . The solubility, melting point, and stability of 2-thiomorpholinoisonicotinic acid would depend on the specific substituents and the overall molecular structure. The presence of the carboxylic acid group in the isonicotinic acid moiety would contribute to the compound's acidity and potential for forming salts and esters .

Safety and Hazards

2-Thiomorpholinoisonicotinic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-thiomorpholin-4-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAWRDLRTZFVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594601
Record name 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884507-29-3
Record name 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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